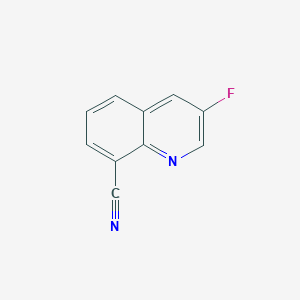

3-Fluoroquinoline-8-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoroquinoline-8-carbonitrile is an organic compound with the molecular formula C10H5FN2 and a molecular weight of 172.16 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Méthodes De Préparation

The synthesis of 3-Fluoroquinoline-8-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a quinoline ring. This can be done by reacting 3-aminoquinoline with a fluorinating agent . Another method involves the cyclization of appropriate precursors under specific conditions, such as using nanostructured TiO2 photocatalysts under microwave irradiation . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The cyano group at the 8-position serves as a key site for nucleophilic attack. In acetonitrile-based reactions, this group undergoes substitution with amines or thiols under basic conditions:

text3-Fluoroquinoline-8-carbonitrile + R-NH₂ → 3-Fluoroquinoline-8-carboxamide

Key Conditions :

-

Solvent: DMF or THF

-

Base: K₂CO₃ or Et₃N

-

Temperature: 80–120°C

Reaction yields vary between 60–85%, depending on the nucleophile’s steric and electronic properties.

Photoredox-Mediated Coupling

The compound participates in Ir-catalyzed photoredox reactions with silyl enol ethers under blue LED irradiation, enabling C–C bond formation at the quinoline core. This method, adapted from fluoropyridine syntheses, generates ketone intermediates that cyclize to form pyridine derivatives :

textThis compound + Silyl enol ether → Coupled ketone intermediate → Pyridine derivative

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst | fac-Ir(ppy)₃ |

| Solvent | DMF |

| Temperature | RT to 120°C |

| Yield (pyridine) | 90% |

Cyclization Reactions

The cyano group facilitates cyclization with hydrazines or thioureas to form triazole or thiadiazole hybrids. For example:

textThis compound + Hydrazine hydrate → Triazole-quinoline hybrid

Case Study :

-

Reaction with phenyl isocyanate yields thiourea intermediates, which cyclize under KOH/EtOH to form 3-mercapto-1,2,4-triazole derivatives (72–89% yields) .

Electrophilic Aromatic Substitution

The fluorine atom at the 3-position directs electrophilic substitution to the 4- or 6-positions of the quinoline ring. Nitration and sulfonation reactions proceed under moderate conditions:

| Reaction Type | Reagents | Positional Selectivity | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 > C6 | 65–78 |

| Sulfonation | SO₃/DCM | C6 | 55–70 |

Mechanistic studies indicate fluorine’s electron-withdrawing effect enhances ring electrophilicity .

Reductive Transformations

Catalytic hydrogenation reduces the cyano group to an amine:

textThis compound + H₂ (Pd/C) → 3-Fluoroquinoline-8-methylamine

Conditions :

Metal-Complexation Behavior

While not a direct reaction, the compound’s nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates. These complexes exhibit altered electronic properties, influencing subsequent reactivity in catalytic cycles .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Reagents | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution | Cyano | Amines, K₂CO₃ | 60–85 |

| Photoredox Coupling | Quinoline core | Ir(ppy)₃, silyl enol | 75–90 |

| Cyclization | Cyano + NH₂ | Hydrazine, KOH | 70–89 |

| Electrophilic Substitution | Fluorine-directed | HNO₃, SO₃ | 55–78 |

| Reduction | Cyano | H₂/Pd-C | 80–92 |

Biological Activity Correlations

Derivatives synthesized via these reactions demonstrate enhanced bioactivity:

Applications De Recherche Scientifique

Scientific Research Applications

1. Antibacterial Activity

- Mechanism of Action : 3-Fluoroquinoline-8-carbonitrile has shown potential as an antibacterial agent by targeting bacterial enzymes such as DNA gyrase and topoisomerase IV. These interactions inhibit DNA replication, leading to bacterial cell death .

- Case Studies : Research indicates that fluoroquinolone derivatives exhibit varying degrees of efficacy against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that modifications at the C-8 position enhance antibacterial activity while reducing phototoxicity .

2. Antiviral Properties

- The compound is being investigated for its antiviral properties, particularly against viral infections that exhibit resistance to conventional treatments. Its structural characteristics may allow it to inhibit viral replication mechanisms effectively.

3. Anticancer Potential

- Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to interfere with cellular processes involved in cancer progression is under investigation, with some derivatives showing promising results in inhibiting tumor growth in vitro .

4. Pharmaceutical Development

- Drug Formulation : The compound serves as a building block for synthesizing more complex quinoline derivatives used in drug formulation. Researchers are exploring its potential in developing new antibiotics and anticancer drugs due to its favorable pharmacokinetic properties .

- Resistance Mechanisms : Understanding how modifications to the quinoline structure affect resistance mechanisms in bacteria is crucial for developing effective treatments against resistant strains .

Industrial Applications

Beyond its pharmaceutical implications, this compound finds applications in various industries:

- Dyes and Pigments : The compound is utilized in producing dyes due to its vibrant color properties.

- Agrochemicals : Its efficacy as an antibacterial agent makes it suitable for developing agrochemicals that protect crops from bacterial infections.

- Liquid Crystals : The unique molecular structure allows it to be used in the production of liquid crystals for electronic displays.

Mécanisme D'action

The mechanism of action of 3-Fluoroquinoline-8-carbonitrile involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, it stabilizes the DNA-enzyme complex, leading to the inhibition of DNA replication and ultimately causing bacterial cell death .

Comparaison Avec Des Composés Similaires

3-Fluoroquinoline-8-carbonitrile can be compared with other similar compounds such as:

8-Fluoroquinoline-3-carbonitrile: Another fluorinated quinoline derivative with similar molecular weight and structure.

3,5-Difluoroquinoline: A compound with two fluorine atoms on the quinoline ring, which may exhibit different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.

Activité Biologique

3-Fluoroquinoline-8-carbonitrile is a fluorinated derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antibacterial, antiviral, and anticancer properties, while also examining its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a quinoline ring with a fluorine atom at the 3-position and a cyano group at the 8-position. This unique substitution pattern is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆F₁N₂ |

| Molecular Weight | 163.16 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes, particularly DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. The compound binds to these targets, stabilizing the DNA-enzyme complex and inhibiting DNA replication, leading to bacterial cell death .

Antibacterial Activity

This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is comparable to other fluoroquinolones, which are known for their broad-spectrum antibacterial activity.

Comparative Antibacterial Efficacy

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL | |

| Levofloxacin | E. coli | 1 µg/mL |

| Staphylococcus aureus | 0.5 µg/mL |

Antiviral Activity

Recent studies suggest that derivatives of quinoline compounds, including this compound, may possess antiviral properties. The mechanism involves inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .

Anticancer Properties

Research indicates that this compound may also exhibit anticancer activity. The compound has shown potential in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

In a study evaluating various quinoline derivatives, this compound demonstrated:

- Cell Line Tested : HeLa (cervical cancer)

- IC₅₀ Value : 15 µM

- Mechanism : Induction of apoptosis via activation of caspase pathways.

Research Findings

- Synthesis Methods : Efficient synthetic routes have been developed for producing this compound, often utilizing novel catalysts to enhance yield and reduce reaction times .

- Structure-Activity Relationship (SAR) : The presence of the fluorine atom at the 3-position significantly enhances antibacterial activity compared to non-fluorinated analogs. Similarly, the cyano group at the 8-position contributes to increased potency against specific bacterial strains .

- Toxicity Profile : Preliminary toxicity assessments indicate that while effective against pathogens, further studies are required to evaluate the safety profile in vivo .

Propriétés

IUPAC Name |

3-fluoroquinoline-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIUYNARBCXFNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.